The synthesis of aurasperone E typically involves the fermentation of Aspergillus niger under controlled laboratory conditions. The extraction process begins with the cultivation of the fungal strain, followed by solvent extraction methods, often using ethyl acetate or dichloromethane to isolate the desired compounds from the biomass.
Subsequent purification is achieved through chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC). These methods are critical for obtaining aurasperone E in pure form, allowing for further characterization and analysis .
The molecular formula of aurasperone E is , indicating the presence of multiple functional groups typical of naphtho-γ-pyrones. The compound exhibits 20 degrees of unsaturation, suggesting a complex structure that includes aromatic rings and potentially several methoxy groups .
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure. For instance, the electrospray ionization mass spectrum reveals a protonated molecular ion peak at , confirming its molecular weight .
Aurasperone E participates in various chemical reactions typical of naphtho-γ-pyrones. These reactions may include oxidation, reduction, and conjugation processes that can modify its functional groups and alter its biological activity. The compound's reactivity profile is essential for understanding how it interacts with biological targets, particularly in medicinal chemistry applications.
In studies examining its antibacterial properties, aurasperone E has been shown to inhibit the growth of pathogenic bacteria through mechanisms that may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
The mechanism by which aurasperone E exerts its antibacterial effects involves binding to specific targets within bacterial cells. Research indicates that it may inhibit key enzymes involved in bacterial growth and replication. For example, docking studies suggest that aurasperone E interacts with essential proteins in bacteria, potentially leading to their inactivation .
Quantitative analyses have demonstrated that aurasperone E exhibits significant inhibitory activity against antibiotic-resistant strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents .
The physical properties of aurasperone E include:
Chemical properties include:
These properties are crucial for understanding how aurasperone E can be utilized in various applications .
Aurasperone E has significant potential in various scientific fields:
Aurasperone E biosynthesis is governed by specialized genomic regions termed Secondary Metabolite Gene Clusters (SMGCs). In Aspergillus niger FGSC A1279, genome mining identified 12 polyketide metabolite clusters activated upon epigenetic manipulation. Among these, the aurasperone E cluster co-localizes with funalenone (Chromosome 2) and aurasperone A (Chromosome 6) biosynthetic genes, forming a polyketide synthase (PKS)-centric genomic region [1] [3]. Aspergillus welwitschiae isolate CCMB 674 harbors 64 SMGCs, with antiSMASH analysis revealing a T1PKS-dominant cluster syntenic to A. niger's aurasperone E pathway. Comparative genomics confirmed this cluster’s conservation in 85% of section Nigri strains, though its chromosomal positioning varies between species [2] [7].
Table 1: Genomic Localization of Aurasperone E Biosynthetic Clusters
| Aspergillus Species | Strain | Chromosome | Core Genes Identified | Reference |
|---|---|---|---|---|
| A. niger | FGSC A1279 | 6 | pksJ, aurE, fadA | [1] |
| A. welwitschiae | CCMB 674 | 8 | t1pks-3, nrps-like, p450-12 | [2] |
| A. vinaceus (novel sp.) | ITAL 47,456 | 4 | pks-7, methyltr, oxidase-4 | [7] |
Phylogenetic analysis of 695 calmodulin gene sequences across section Nigri revealed distinct haplotypes correlating with aurasperone production capabilities. Strains clustering within haplotype H5 (predominantly A. niger) consistently expressed intact aurasperone clusters, whereas H12 (A. welwitschiae) exhibited frameshift mutations in regulatory genes, reducing yield [7].
Aurasperone E belongs to the dimeric naphtho-γ-pyrone class, synthesized via iterative type I PKS (T1PKS). In A. niger, the non-reducing PKS albA (ortholog of A. fumigatus alb1) catalyzes the formation of the monomeric precursor tetrahydroxynaphthalene (THN). Deletion of albA abolishes both spore pigmentation and naphtho-γ-pyrone production, confirming its essential role in initiating the pathway [6]. Monomers undergo oxidative coupling mediated by laccase-like oxidases (e.g., aygA), forming C-C bonds between C-10 and C-7' positions to yield aurasperone E’s asymmetric dimer [8].
Table 2: Key Enzymes in Aurasperone E Biosynthesis
| Enzyme Type | Gene Identifier | Function | Catalytic Domain Structure |
|---|---|---|---|
| Non-reducing PKS | albA | Synthesis of THN monomer | KS-AT-ACP-ACP-TE |
| Oxidase | aurE | Dimerization via C-10/C-7' coupling | Cu-binding laccase domain |
| O-Methyltransferase | aurM | Methoxy group addition at C-6 | SAM-dependent methyltransferase |
Structural elucidation via HR-ESIMS and NMR confirmed aurasperone E (C₃₂H₂₆O₁₀) derives from two naphtho-γ-pyrone units with a linear 10,7'-connection, distinguishing it from fonsecinone A (C-C bonded at C-6/C-6') or rubasperone B (angular connection) [8] [10]. This regioselectivity is genetically determined by the cluster-specific oxidase AurE.
Aurasperone E production is typically silenced under standard laboratory conditions. Landmark studies demonstrated that deletion of the histone acetyltransferase gcnE in A. niger FGSC A1279 activated 12 cryptic polyketide clusters, including aurasperone E. GcnE, part of the SAGA/ADA chromatin remodeling complex, represses SMGCs by acetylating histone H3K9. Its removal induces hyperacetylation of H3K14, opening chromatin and enabling transcription of biosynthetic genes [1] [3].
Table 3: Impact of Epigenetic Disruption on Aurasperone Production
| Modulator | Target | Effect on Aurasperone E Yield | Expression Change of pksJ |
|---|---|---|---|
| ΔgcnE | Histone H3K14 | 45-fold increase | 38.7-fold upregulation |
| ΔlaeA | Velvet complex | 8-fold increase | 6.2-fold upregulation |
| HDAC inhibitors | Histone deacetylation | 22-fold increase | 19.1-fold upregulation |
Complementary strategies include overexpression of the global regulator laeA, which derepresses multiple clusters by interacting with histone methyltransferases. Metabolomic profiling of ΔgcnE strains revealed co-production of aurasperone E with related compounds (e.g., funalenone, nigerone), indicating coordinated epigenetic control of adjacent clusters [1] [3] [9].
The aurasperone E cluster exhibits species-specific structural and regulatory variations:
Pan-genome analysis of 32 section Nigri species revealed that 49% of SMGC families are species-specific. While aurasperone-like clusters exist in 70% of species, only A. niger, A. tubingensis, and A. luchuensis retain full biosynthetic capability. Notably, the newly described A. vinaceus produces sclerotium-associated aflavinines but lacks aurasperone entirely due to cluster absence [7] [9].
Compounds Mentioned: Aurasperone E, Nigerpyrone, Carbonarone A, Pestalamide A, Funalenone, Aurasperone A, Malformin C, Nigerone, Asperazine, 14-Epi-hydroxy-10,23-dihydro-24,25-dehydroaflavinine, 10,23-Dihydro-24,25-dehydroaflavinine, 10,23-Dihydro-24,25-dehydro-21-oxo-aflavinine, Rubasperone B, Flavasperone, Rubrofusarin B, Fonsecinone A, Aspernigrin A.
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